5-(5-Chloro-2-hydroxyphenyl)-1-phenylpyrazole acetate

Description

IUPAC Nomenclature and Molecular Formula Analysis

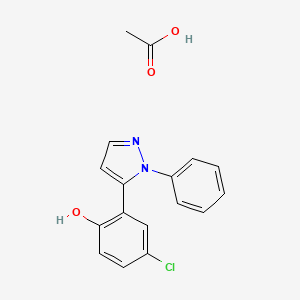

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the official designation being [4-chloro-2-(2-phenylpyrazol-3-yl)phenyl] acetate. Alternative nomenclature systems recognize the compound as Phenol, 4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)-, 1-acetate, reflecting the acetate ester functionality attached to the phenolic hydroxyl group. The Chemical Abstracts Service has assigned registry number 480438-38-8 to this compound, providing a unique identifier for chemical databases and regulatory documentation.

The molecular formula C17H13ClN2O2 reveals the atomic composition consisting of seventeen carbon atoms, thirteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms. This formula corresponds to a molecular weight of 312.75 atomic mass units, indicating a moderately sized organic molecule with significant structural complexity. The presence of multiple heteroatoms and aromatic ring systems contributes to the compound's distinctive chemical behavior and potential biological activity.

Structural analysis using computational chemistry methods has generated standardized molecular representations including the International Chemical Identifier string: InChI=1S/C17H13ClN2O2/c1-12(21)22-17-8-7-13(18)11-15(17)16-9-10-19-20(16)14-5-3-2-4-6-14/h2-11H,1H3. The corresponding Simplified Molecular Input Line Entry System notation provides: CC(=O)OC1=C(C=C(C=C1)Cl)C2=CC=NN2C3=CC=CC=C3. These standardized representations facilitate computational modeling and database searching while ensuring consistent identification across different chemical information systems.

Properties

IUPAC Name |

[4-chloro-2-(2-phenylpyrazol-3-yl)phenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2/c1-12(21)22-17-8-7-13(18)11-15(17)16-9-10-19-20(16)14-5-3-2-4-6-14/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLQLOAOZMXFPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)Cl)C2=CC=NN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480438-38-8 | |

| Record name | Phenol, 4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480438-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

5-(5-Chloro-2-hydroxyphenyl)-1-phenylpyrazole acetate is a compound belonging to the pyrazole class, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Overview of Pyrazole Compounds

Pyrazoles are recognized for their significant role in medicinal chemistry, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, antitumor, and analgesic effects. The modification of the pyrazole scaffold has led to the development of numerous derivatives with enhanced efficacy against various diseases .

Synthesis of 5-(5-Chloro-2-hydroxyphenyl)-1-phenylpyrazole Acetate

The synthesis of 5-(5-Chloro-2-hydroxyphenyl)-1-phenylpyrazole acetate typically involves the reaction of appropriate hydrazones with substituted acetophenones. The introduction of the chloro and hydroxy groups at specific positions on the phenyl ring is crucial for enhancing the compound's biological activity. Various synthetic routes have been explored to optimize yield and purity .

Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to 5-(5-Chloro-2-hydroxyphenyl)-1-phenylpyrazole acetate have demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Studies indicate that these compounds can achieve up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. For example, derivatives have shown potent activity against E. coli and S. aureus, with some compounds demonstrating zones of inhibition significantly greater than control substances . The presence of halogen substituents, such as chlorine, has been associated with enhanced antibacterial effects.

Antitumor Activity

Pyrazole derivatives are also being investigated for their antitumor potential. Specific studies have focused on their ability to inhibit key oncogenic pathways, including those involving BRAF(V600E) and EGFR. The structural modifications in compounds like 5-(5-Chloro-2-hydroxyphenyl)-1-phenylpyrazole acetate may enhance their cytotoxicity against cancer cell lines such as MCF-7 and MDA-MB-231 .

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring can lead to significant changes in pharmacological properties:

| Position | Substituent | Effect on Activity |

|---|---|---|

| 1 | Phenyl group | Enhances lipophilicity and cellular uptake |

| 3 | Hydroxy group | Increases anti-inflammatory activity |

| 5 | Chloro group | Improves antimicrobial potency |

Research indicates that specific combinations of substituents can synergistically enhance the desired biological effects while minimizing toxicity .

Case Studies

- Anti-inflammatory Efficacy : A study evaluated a series of pyrazole derivatives including 5-(5-Chloro-2-hydroxyphenyl)-1-phenylpyrazole acetate for their ability to inhibit cytokine production in vitro. Results showed significant reductions in TNF-α levels compared to untreated controls.

- Antimicrobial Testing : In a comparative study against standard antibiotics, compounds derived from the pyrazole scaffold exhibited superior activity against resistant strains of bacteria, suggesting potential applications in treating infections where conventional therapies fail.

- Cytotoxicity in Cancer Cells : The compound was tested in vitro against breast cancer cell lines, revealing a dose-dependent increase in cytotoxicity when combined with doxorubicin, indicating potential for use in combination therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s pyrazole core and substituted aromatic groups align it with several classes of bioactive molecules. Key analogues include:

(a) (E)-1-(5-Chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one

- Structure: Replaces the pyrazole ring with a propenone (α,β-unsaturated ketone) backbone.

- Activity : Demonstrated moderate to strong antimicrobial activity against Staphylococcus aureus and Escherichia coli in vitro .

(b) 5-(Benzofuran-2-yl)-1-phenylpyrazole Derivatives

- Structure : Substitutes the chlorohydroxyphenyl group with a benzofuran moiety.

- Activity : Thiadiazole derivatives of this class exhibited significant antibacterial activity against E. coli and antifungal activity against Candida albicans .

- Key Difference: The benzofuran group introduces a fused oxygen-containing heterocycle, which may improve membrane permeability compared to the chlorophenol group.

(c) Thiazole and Thiadiazole-Containing Pyrazoles

Recommendations :

- Conduct targeted assays to evaluate antimicrobial and anti-inflammatory activities.

- Explore structure-activity relationships (SAR) through systematic substitution of the pyrazole ring.

Preparation Methods

Synthesis of Substituted Acetophenones

- Starting materials such as o-hydroxyacetophenone and substituted benzaldehydes (e.g., 5-chlorobenzaldehyde) are used.

- Condensation with malonic acid under Knoevenagel-Doebner conditions produces substituted cinnamic acids.

- These cinnamic acids react with o-hydroxyacetophenone in the presence of phosphorus oxychloride (POCl3) and pyridine to form 2'-cinnamoyloxyacetophenones.

Formation of 1,3-Diketone Intermediates

- The 2'-cinnamoyloxyacetophenones are treated with powdered potassium hydroxide (KOH) in pyridine.

- This step yields 1,3-diketone intermediates, which are crucial precursors for pyrazole ring formation.

Cyclization to Pyrazole

- The diketone intermediates are reacted with phenylhydrazine in alkaline conditions.

- The reaction is typically carried out at low temperatures (~15 °C) with stirring.

- Hydrazine dissolved in sodium hydroxide solution is added portion-wise to the diketone.

- After completion, the reaction mixture is worked up by extraction with ether, washing, drying, and solvent removal.

- The crude product is purified by column chromatography using silica gel and eluted with hexane-ethyl acetate mixtures.

- Final recrystallization from ethyl acetate and hexane yields the pure pyrazole derivative.

Acetylation

- The hydroxy group on the phenyl ring is acetylated using acetic anhydride or acetyl chloride under standard acetylation conditions to form the acetate ester.

- This step enhances the compound's stability and modifies its biological activity.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Knoevenagel-Doebner reaction | Benzaldehyde + malonic acid, pyridine, heat | Reflux (~100 °C) | 70-85 | Forms substituted cinnamic acids |

| Ester formation | POCl3, pyridine, o-hydroxyacetophenone | Room temp to reflux | 65-80 | Produces 2'-cinnamoyloxyacetophenones |

| 1,3-Diketone formation | KOH, pyridine | Room temp | 75-90 | Key intermediate for pyrazole synthesis |

| Pyrazole cyclization | Phenylhydrazine, NaOH solution | 0-15 °C | 60-85 | Formation of pyrazole ring |

| Acetylation | Acetic anhydride or acetyl chloride, base catalyst | Room temp | 80-95 | Final acetate derivative formation |

Characterization and Purification

- Purity is generally above 95%, confirmed by chromatographic and spectroscopic methods.

- Characterization includes IR, ^1H-NMR, LC-MS, and elemental analysis.

- IR spectra show characteristic bands for hydroxyl, carbonyl, and pyrazole functionalities.

- ^1H-NMR confirms the aromatic and pyrazole proton environments.

- LC-MS verifies molecular weight and purity.

- Column chromatography and recrystallization ensure removal of impurities and by-products.

Research Findings and Optimization

- The chloro substitution on the phenyl ring is introduced early in the synthetic sequence to ensure regioselective functionalization.

- Use of pyridine as solvent and POCl3 as condensing agent is critical for efficient ester formation.

- Maintaining low temperatures during hydrazine addition minimizes side reactions and improves yield.

- The sequence is adaptable to microwave-assisted synthesis, which can reduce reaction times significantly without compromising yield or purity.

- The acetylation step is optimized to avoid over-acetylation or decomposition.

Summary Table of Preparation Route

| Stage | Starting Material(s) | Key Reagents/Conditions | Product |

|---|---|---|---|

| 1. Cinnamic acid synthesis | 5-chlorobenzaldehyde + malonic acid | Pyridine, heat (Knoevenagel-Doebner) | Substituted cinnamic acid |

| 2. Ester formation | o-Hydroxyacetophenone + cinnamic acid | POCl3, pyridine | 2'-Cinnamoyloxyacetophenone |

| 3. Diketone formation | 2'-Cinnamoyloxyacetophenone | KOH, pyridine | 1,3-Diketone intermediate |

| 4. Pyrazole ring formation | 1,3-Diketone + phenylhydrazine | NaOH solution, 0-15 °C | 5-(5-Chloro-2-hydroxyphenyl)-1-phenylpyrazole |

| 5. Acetylation | Pyrazole derivative | Acetic anhydride or acetyl chloride | 5-(5-Chloro-2-hydroxyphenyl)-1-phenylpyrazole acetate |

Q & A

Q. What are the optimal synthetic pathways for 5-(5-Chloro-2-hydroxyphenyl)-1-phenylpyrazole acetate, and how can experimental efficiency be improved?

Methodological Answer: The synthesis of this compound typically involves cyclization reactions using hydrazine derivatives and chalcone-like precursors under acidic or sonication conditions . To optimize yield and reduce trial-and-error experimentation:

- Statistical Design of Experiments (DoE): Apply factorial designs (e.g., Box-Behnken or central composite designs) to identify critical parameters (e.g., temperature, solvent ratio, reaction time). For example, ethanol/acetic acid mixtures under sonication reduce reaction times to 2–20 minutes with 65–80% yields .

- Feedback Loop Integration: Use computational reaction path searches (e.g., quantum chemical calculations) to predict viable pathways and validate experimentally. This approach narrows optimal conditions and accelerates discovery .

Q. How can structural characterization of this compound be systematically validated?

Methodological Answer: Employ a multi-spectral approach:

- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to confirm substituent positions and aromaticity patterns. For example, the pyrazole ring protons typically resonate at δ 6.5–8.5 ppm .

- Infrared Spectroscopy (IR): Identify functional groups (e.g., acetate C=O stretch at ~1740 cm) and hydroxyl groups (broad O–H stretch at ~3200 cm) .

- Mass Spectrometry (MS): Confirm molecular weight (e.g., parent ion at m/z 328.7 for CHClNO) and fragmentation patterns .

Advanced Research Questions

Q. What computational strategies can elucidate reaction mechanisms involving this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate transition states and intermediates for cyclization or substitution reactions. For example, simulate the activation energy of pyrazole ring formation under varying protonation states .

- Molecular Dynamics (MD): Model solvent effects on reaction kinetics (e.g., ethanol vs. methanol) to predict solvation dynamics and steric hindrance .

- Machine Learning (ML): Train models on existing reaction data to predict regioselectivity in analogous pyrazole derivatives .

Q. How can contradictory bioactivity data (e.g., anti-inflammatory vs. antimicrobial effects) be resolved?

Methodological Answer:

- Orthogonal Assays: Validate activity across multiple models (e.g., COX inhibition for anti-inflammatory activity vs. bacterial growth inhibition assays) .

- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects using analogs (Table 1). For instance, fluorophenyl groups enhance antimicrobial activity, while hydroxyl groups may reduce cytotoxicity .

Q. Table 1: Comparative Bioactivity of Pyrazole Derivatives

| Compound | Bioactivity | Mechanism | Reference |

|---|---|---|---|

| 5-Chloro-2-hydroxyphenyl | Anti-inflammatory | COX-2 inhibition | |

| 4-Fluorophenyl analog | Antimicrobial | Membrane disruption |

Q. What methodologies address solvent effects on reaction efficiency and product stability?

Methodological Answer:

- Polar Protic vs. Aprotic Solvents: Test ethanol (polar protic) for faster cyclization vs. DMF (polar aprotic) for higher solubility of intermediates .

- Accelerated Stability Testing: Use thermal stress (40–60°C) and HPLC to monitor degradation products. Acetate esters are prone to hydrolysis in aqueous acidic conditions, requiring anhydrous storage .

Data Contradiction and Reproducibility

Q. How should researchers resolve inconsistencies in reported melting points or spectral data?

Methodological Answer:

- Interlaboratory Calibration: Standardize instruments (e.g., DSC for melting points) using reference compounds like benzoic acid.

- Synthetic Replication: Reproduce reactions under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate polymorphic variations .

Q. What strategies improve reproducibility in bioactivity studies?

Methodological Answer:

- Strict Negative Controls: Include vehicle-only and known inhibitors (e.g., indomethacin for COX assays) to normalize batch-to-batch variability .

- High-Content Screening (HCS): Use automated imaging systems to quantify cellular responses (e.g., NF-κB translocation) with minimal human bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.